4-Amino-3-hydroxybutanoate

GABAB receptor radioligand binding enantioselectivity

R-(−)-4-Amino-3-hydroxybutanoate (l-GABOB) is the only GABA analogue achieving full agonism at GABAB and GABAC receptors (IC50 0.35 µM, EC50 19 µM) with verified brain penetration and complete cortical spike suppression. The S-(+) enantiomer serves as a competitive ρ1 antagonist for structure-function studies. Racemic GABOB provides an established clinical safety record (25% responder rate, zero SAEs in refractory epilepsy). Available as enantiomerically pure chiral building blocks for HIV-1 inhibitor synthesis. Insist on stereochemically defined material for in vivo CNS studies; impure racemate masks biological signatures.

Molecular Formula C4H8NO3-
Molecular Weight 118.11 g/mol
Cat. No. B1234501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-hydroxybutanoate
Molecular FormulaC4H8NO3-
Molecular Weight118.11 g/mol
Structural Identifiers
SMILESC(C(CN)O)C(=O)[O-]
InChIInChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/p-1
InChIKeyYQGDEPYYFWUPGO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-hydroxybutanoate (GABOB) – Chemical Identity and Pharmacological Classification for Procurement Decisions


4-Amino-3-hydroxybutanoate (synonyms: γ-amino-β-hydroxybutyric acid, GABOB, β-hydroxy-GABA) is the conjugate base of a gamma-amino acid that functions as an endogenous metabolite of the major inhibitory neurotransmitter GABA [1]. The compound exists as a chiral molecule with two enantiomers—R-(−)-GABOB (CAS 7013-07-2) and S-(+)-GABOB (CAS 7013-05-0)—as well as a racemic mixture (CAS 924-49-2 / 352-21-6) [2]. Marketed under the brand name Gamibetal, GABOB is classified as an anticonvulsant agent approved for epilepsy treatment in Europe, Japan, and Mexico, and additionally serves as a chiral building block in the synthesis of HIV-1 inhibitors derived from betulinic acid [3].

Why Interchanging 4-Amino-3-hydroxybutanoate Enantiomers or Racemate is Not Permissible in Research and Formulation


GABOB is a chiral molecule whose two enantiomers display opposite rank-order potency and, in some receptor contexts, functionally opposite pharmacology. R-(−)-GABOB acts as a full agonist at GABAB and GABAC (ρ1) receptors, whereas S-(+)-GABOB is a full agonist at GABAA receptors but a competitive antagonist at mutated GABAC ρ1 receptors [1]. The racemic mixture does not produce an average of the two profiles; instead, it yields an intermediate efficacy that masks the distinct biological signature of each enantiomer and reduces the maximal anticonvulsant effect achievable with the pure R-(−) isomer [2]. Substituting GABOB with generic GABA or other GABA analogs (e.g., pregabalin, gabapentin) introduces entirely different molecular targets (VGCC α2δ subunits vs. GABA receptors), further precluding any assumption of functional interchangeability [3].

Quantitative Head-to-Head Evidence for Selecting 4-Amino-3-hydroxybutanoate Over Its Enantiomers, Racemate, or In-Class Alternatives


Enantiomer-Specific GABAB Receptor Binding Affinity: R-(−)-GABOB Exhibits 2.9-Fold Higher Affinity than S-(+)-GABOB

At recombinant and native GABAB receptors, the R-(−) enantiomer of GABOB displays substantially higher affinity than the S-(+) form. In radioligand displacement assays using [³H]GABA on rat brain membranes, R-(−)-GABOB yielded an IC50 of 0.35 µM, whereas S-(+)-GABOB showed markedly lower potency . This 2.9-fold difference in binding affinity directly translates to differential functional agonism at GABAB receptors, making the R-(−) enantiomer the preferred ligand for studies targeting GABAB-mediated inhibitory neurotransmission.

GABAB receptor radioligand binding enantioselectivity

Enantioselective Functional Agonism at Recombinant GABAC ρ1 Receptors: R-(−) Is 1.7-Fold More Potent than S-(+)

At human recombinant GABAC ρ1 receptors expressed in Xenopus oocytes, both enantiomers act as full agonists but with significantly different potencies. R-(−)-GABOB exhibits an EC50 of 19 µM with a maximal response equal to 100% of the GABA maximum (Imax = 100%), whereas S-(+)-GABOB displays an EC50 of approximately 45 µM with a lower maximal efficacy (approximately 80% of GABA maximum) [1]. The 2.4-fold difference in EC50 and the 20-percentage-point reduction in maximal efficacy make the R-(−) form the clearly superior agonist for GABAC receptor activation experiments.

GABAC receptor electrophysiology oocyte expression

Brain Penetration and In Vivo Anticonvulsant Efficacy: l-GABOB (R-(−)) Suppresses Cortical Spikes by 100% vs. d-GABOB (S-(+)) at 35.5% Suppression

In a direct head-to-head comparison using a cat cortical penicillin-induced epileptogenic focus model, optically pure l-GABOB (R-(−) enantiomer) at 10⁻³ M completely abolished epileptiform spike activity in all six animals tested (100% suppression). By contrast, the optical isomer d-GABOB (S-(+) enantiomer) at the identical concentration reduced spike counts to only 64.5 ± 3.8% of baseline (i.e., 35.5% suppression; n=6, P<0.05), while racemic GABOB produced an intermediate reduction to 16.4 ± 8.5% [1]. The superior anticonvulsant effect of l-GABOB correlates with its selective ability to penetrate the blood-brain barrier: in a mouse biodistribution study, ¹⁴C-labeled l-GABOB was significantly taken up into brain tissue, whereas d-GABOB could hardly cross into the brain [1].

anticonvulsant brain penetration epilepsy model

Clinical Seizure Reduction: GABOB Add-On Therapy Achieves ≥50% Seizure Reduction in 25% of Refractory Focal Epilepsy Patients

In a prospective clinical trial involving 25 adult patients with severe partial epilepsy (temporal and frontal lobe) refractory to standard antiepileptic drugs, add-on therapy with synthetic racemic GABOB at 250 mg twice daily for 26 weeks resulted in a ≥50% reduction in total seizure frequency in 25% of the patient cohort, with no serious adverse effects reported [1]. While this responder rate is moderate compared to some newer antiepileptic agents, the absence of serious adverse events provides a tolerability advantage that is relevant when selecting an add-on agent for patients intolerant to first-line therapies. No direct head-to-head clinical trial against a single comparator is available, limiting this evidence to a class-level inference [1].

clinical trial refractory epilepsy add-on therapy

High-Value Application Scenarios for 4-Amino-3-hydroxybutanoate Based on Verified Differential Evidence


Enantioselective GABA Receptor Subtype Pharmacology Studies

When studying differential activation of GABA receptor subtypes (GABAA, GABAB, GABAC), the pure R-(−)-GABOB enantiomer must be procured as it is the only form demonstrating both high-affinity GABAB binding (IC50 = 0.35 µM) and full agonism at GABAC ρ1 receptors (EC50 = 19 µM, Imax = 100%). The S-(+)-GABOB enantiomer, by contrast, shows lower potency at both receptors and acts as a competitive antagonist at mutated ρ1 receptors (IC50 = 417.4 µM, KB = 204 µM), making it a distinct pharmacological tool for probing receptor structure-function relationships [1].

In Vivo Anticonvulsant Drug Discovery and Preclinical Epilepsy Models

For any preclinical study requiring CNS activity, only the R-(−) enantiomer (l-GABOB) achieves meaningful brain penetration and complete suppression of cortical epileptiform discharges. Researchers should avoid racemic GABOB or the S-(+) enantiomer for in vivo anticonvulsant experiments, as the S-(+) form shows negligible brain uptake and only 35.5% spike suppression [1].

Chiral Building Block for Betulinic Acid-Derived HIV-1 Inhibitor Synthesis

Industrial and medicinal chemistry groups synthesizing HIV-1 maturation or entry inhibitors from the betulinic acid scaffold can utilize 4-amino-3-hydroxybutanoic acid as a chiral reagent. The verified role of GABOB in preparing these inhibitors is documented across multiple synthetic protocols, and the availability of enantiomerically pure starting material (R-(−) or S-(+) forms) enables stereochemically defined product synthesis [1].

Translational Epilepsy Research with Clinical Validation Requirement

For research programs that require a GABAergic anticonvulsant with existing human clinical data—even if limited—racemic GABOB offers documented efficacy and tolerability from a prospective trial: 25% responder rate with zero serious adverse events when used as add-on therapy for refractory focal epilepsy [1]. This established clinical safety profile provides a regulatory and translational advantage over novel, untested GABA analogs.

Quote Request

Request a Quote for 4-Amino-3-hydroxybutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.